molecular formula C9H7BrF4O B1404066 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene CAS No. 194876-78-3

1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No. B1404066
M. Wt: 287.05 g/mol
InChI Key: DOMBFNKHJZWUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8BrF3O . It has a molecular weight of 269.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7(8)9(11,12)13/h1-4H,5-6H2 . This indicates that the molecule consists of a benzene ring substituted with a bromoethoxy group and a trifluoromethyl group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available sources .

Scientific Research Applications

Organometallic Synthesis

1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene and its derivatives are often used in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar structure, has been utilized to produce various synthetically valuable intermediates through reactions with phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Photochemical Studies

Fluoro(trifluoromethyl)benzenes, closely related to the target compound, have been extensively studied for their photochemical properties. These studies include examining fluorescence spectra, quenching of singlet-state emission, and photophysical processes in various phases (Al-ani, 1973).

Fluorination Techniques

The fluorination of similar compounds, such as 1,3-Bis-(trifluoromethyl)benzene, has been explored. This process often results in the production of lightly fluorinated aromatic products, with implications for further reaction pathways (Parsons, 1972).

Intermediate for Pharmaceutical Synthesis

Compounds like 4-Amino-2-(trifluoromethyl)benzonitrile, derived from related fluoro(trifluoromethyl)benzenes, serve as intermediates in synthesizing pharmaceuticals like bicalutamide (Tong-bin, 2012).

Coordination Chemistry

Research in coordination chemistry often involves fluoro(trifluoromethyl)benzenes and their derivatives. These compounds are used to study metal-ion complexes and fluorocryptands, which are important for understanding metal-ligand interactions (Plenio, Hermann, & Diodone, 1997).

Development of Organofluorine Compounds

(trifluoromethoxy)phenyllithiums, closely related to the target compound, are key intermediates in creating a variety of new organofluorine compounds. These intermediates have significant implications in organic synthesis and the development of new chemical entities (Castagnetti & Schlosser, 2001).

Polymer Synthesis

Compounds with structures similar to 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene have been used in synthesizing various polymers. These polymers, such as poly(arylene ether)s, exhibit unique properties like high molecular weight, thermal stability, and solubility in organic solvents, making them useful in various applications (Banerjee, Komber, Häussler, & Voit, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

As for future directions, it’s difficult to predict without specific context. This compound could potentially be used in the synthesis of other organic compounds, or it could be studied for potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

1-(2-bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-3-4-15-8-2-1-6(11)5-7(8)9(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBFNKHJZWUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-(trifluoromethyl)phenol (1.05 g, 5.83 mmol), 2-bromoethanol (0.62 mL, 8.7 mmol) and triphenylphosphine (2.29 g, 8.73 mmol) in tetrahydrofuran (20 mL) was stirred for 5 minutes. Diisopropyl azodicarboxylate (94%, 1.84 mL, 8.71 mmol) was then added drop-wise over 20 minutes, and the reaction was stirred at room temperature for 16 hours. Water (50 mL) was added, and the mixture was extracted with dichloromethane (2×75 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution (50 mL), dried over magnesium sulfate, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane) afforded the title compound as a white solid. Yield: 600 mg, 2.09 mmol, 36%. GCMS m/z 286. 1H NMR (400 MHz, CDCl3) δ 3.66 (dd, J=6.6, 6.4 Hz, 2H), 4.35 (dd, J=6.5, 6.4 Hz, 2H), 6.97 (br dd, J=9.0, 4.1 Hz, 1H), 7.18-7.24 (m, 1H), 7.32 (br dd, J=8.3, 3.2 Hz, 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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